3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide

CAS No.:

Cat. No.: VC14473606

Molecular Formula: C10H11N3O5S

Molecular Weight: 285.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H11N3O5S |

|---|---|

| Molecular Weight | 285.28 g/mol |

| IUPAC Name | 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

| Standard InChI | InChI=1S/C10H11N3O5S/c11-19(17,18)7-3-4-8(9(6-7)13(15)16)12-5-1-2-10(12)14/h3-4,6H,1-2,5H2,(H2,11,17,18) |

| Standard InChI Key | FPCPYSKJIRSWIG-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Structural Analysis

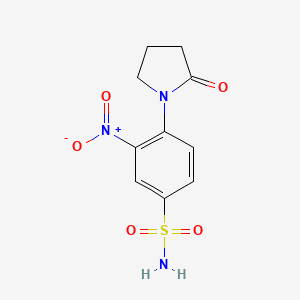

The compound’s IUPAC name, 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, reflects its core structure: a benzene ring substituted with a sulfonamide group (), a nitro group (), and a 2-oxopyrrolidine moiety. The pyrrolidin-2-one ring introduces a lactam functionality, which influences both reactivity and potential hydrogen-bonding interactions.

The canonical SMILES representation,

C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-],

highlights the spatial arrangement of substituents, while the InChIKey FPCPYSKJIRSWIG-UHFFFAOYSA-N provides a unique identifier for database searches.

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 285.28 g/mol |

| IUPAC Name | 3-nitro-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide |

| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

| Standard InChIKey | FPCPYSKJIRSWIG-UHFFFAOYSA-N |

The nitro group’s electron-withdrawing nature and the sulfonamide’s polarity suggest moderate solubility in polar solvents, though experimental data remain limited.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 3-nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide typically involves sequential functionalization of a benzene ring. A common approach begins with the nitration of 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide, though specific reaction conditions (e.g., temperature, catalysts) are proprietary. Analogous methods from related sulfonamide syntheses, such as those described in US Patent 7,132,444B2, involve:

-

Chloroformate activation: Reacting a pyrrolidinone derivative with 4-nitrophenyl chloroformate to form a mixed carbonate intermediate .

-

Nucleophilic substitution: Displacing the 4-nitrophenoxy group with a sulfonamide-containing amine under basic conditions .

For example, the patent describes reacting 3-ethyl-4-methylpyrrolidin-2-one with 4-nitrophenyl chloroformate in the presence of diisopropylethylamine, followed by coupling with 4-(2-aminoethyl)benzenesulfonamide . While this process targets a different compound, it illustrates the broader applicability of chloroformate chemistry in sulfonamide synthesis.

Reaction Mechanisms

The nitro group participates in reduction reactions (e.g., catalytic hydrogenation to an amine) and electrophilic substitution, while the sulfonamide group can undergo alkylation or acylation. The lactam ring in the pyrrolidinone moiety may open under acidic or basic conditions, enabling further derivatization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume